Pyridin-3-yl pyridine-3-carboxylate

Description

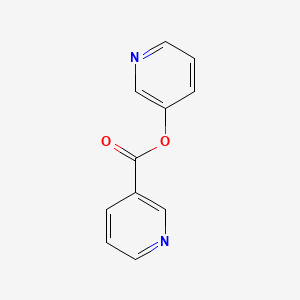

Pyridin-3-yl pyridine-3-carboxylate is an ester derivative formed between pyridin-3-ol (3-hydroxypyridine) and pyridine-3-carboxylic acid. Its structure consists of two pyridine rings linked via an ester functional group, with one pyridine acting as the alcohol component and the other as the carboxylic acid component.

Properties

CAS No. |

51616-62-7 |

|---|---|

Molecular Formula |

C11H8N2O2 |

Molecular Weight |

200.19 g/mol |

IUPAC Name |

pyridin-3-yl pyridine-3-carboxylate |

InChI |

InChI=1S/C11H8N2O2/c14-11(9-3-1-5-12-7-9)15-10-4-2-6-13-8-10/h1-8H |

InChI Key |

QXVQHBUZTSAQJB-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C(=O)OC2=CN=CC=C2 |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)OC2=CN=CC=C2 |

Other CAS No. |

51616-62-7 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Features :

- Molecular formula (inferred): C₁₁H₉N₂O₂ (derived from esterification of pyridin-3-ol [C₅H₅NO] and pyridine-3-carboxylic acid [C₆H₅NO₂], excluding H₂O).

- Molecular weight: ~201.18 g/mol.

Synthetic routes may involve:

Acid chloride method : Reacting pyridine-3-carboxylic acid with thionyl chloride to form the acid chloride, followed by esterification with pyridin-3-ol .

Coupling agents : Using carbodiimides (e.g., DCC) to directly couple the acid and alcohol components.

Comparison with Similar Compounds

Structural and Functional Differences

Pyridin-3-yl pyridine-3-carboxylate belongs to a broader class of pyridine-based esters. Below is a comparative analysis with key analogs:

*Estimated based on analog data.

Key Observations

Substituent Effects: Chlorine: The chlorinated analog (C₁₂H₉ClN₂O₂) exhibits higher lipophilicity (XLogP3 = 1.8 vs. ~1.2 for the parent compound), which may enhance membrane permeability but reduce aqueous solubility .

Synthetic Efficiency :

- Yields for fused-ring systems (e.g., 45–79% ) are moderate, likely due to multi-step syntheses and purification challenges. Simpler esters like the parent compound may achieve higher yields with optimized conditions.

Purity and Characterization :

- HPLC purity exceeds 94% for most analogs, with structural confirmation via ¹H NMR and mass spectrometry .

Physical Properties :

- The tert-butyl ester (C₁₅H₁₉N₃O₂) is a light yellow solid, while acrylate derivatives (e.g., ) are liquids or semi-solids, reflecting differences in molecular rigidity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.